3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane 3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1640-65-9
VCID: VC0158997
InChI: InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+
SMILES: CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane

CAS No.: 1640-65-9

Main Products

VCID: VC0158997

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane - 1640-65-9

CAS No. 1640-65-9
Product Name 3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name 1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+
Standard InChIKey ACVZDRAEFXHPNR-SNAWJCMRSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C
SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C
Synonyms 3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
PubChem Compound 6438282
Last Modified Nov 11 2021
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